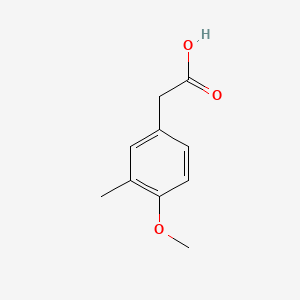

4-Methoxy-3-methylphenylacetic acid

説明

Contextualization within Aromatic Carboxylic Acids and Phenylacetic Acid Derivatives

Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. vedantu.comnumberanalytics.com This structural feature bestows upon them a set of chemical properties that are a hybrid of both acids and aromatic compounds. vedantu.com They are generally more acidic than phenols but slightly stronger than their aliphatic counterparts, like acetic acid. vedantu.com The carboxyl group is a deactivating, meta-directing group in electrophilic substitution reactions. vedantu.com

4-Methoxy-3-methylphenylacetic acid, however, belongs to a subclass of aromatic carboxylic acids known as phenylacetic acid derivatives. In these compounds, the carboxyl group is not directly bonded to the aromatic ring but is part of an acetic acid moiety attached to the ring. chemicalbook.com Phenylacetic acid and its derivatives are notable for their presence in various natural products and their use in the synthesis of a wide range of organic compounds, including pharmaceuticals. britannica.comwikipedia.org

Significance as a Research Substrate, Intermediate, and Analytical Standard in Advanced Chemical Sciences

The scientific importance of this compound stems from its role as a versatile building block and reference compound in several areas of chemical science.

A Versatile Research Substrate and Intermediate:

The unique substitution pattern on the aromatic ring of this compound makes it a valuable substrate for a variety of chemical transformations. The presence of the methoxy (B1213986) and methyl groups influences the reactivity of the aromatic ring and the acetic acid side chain. This allows for its use as an intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor in the development of novel pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. chemimpex.com Its structure can be strategically modified to explore structure-activity relationships in drug discovery programs. chemimpex.com Furthermore, it is utilized in the synthesis of certain fungicides and other specialized organic chemicals. google.com

An Essential Analytical Standard:

In the field of analytical chemistry, the purity and well-defined structure of this compound make it an excellent analytical standard. chemimpex.com It is employed in chromatographic techniques, such as high-performance liquid chromatography (HPLC), to aid in the accurate identification and quantification of related compounds in complex mixtures. chemimpex.com Its distinct spectral properties also make it a useful reference compound in spectroscopic analyses.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | nih.govnist.govscbt.com |

| Molecular Weight | 180.20 g/mol | nih.gov |

| CAS Number | 4513-73-9 | nih.govnist.govscbt.com |

| Melting Point | 89-97 °C | chemimpex.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| IUPAC Name | 2-(4-methoxy-3-methylphenyl)acetic acid | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBWDAKGSPTODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196399 | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-73-9 | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4513-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Methoxy 3 Methylphenylacetic Acid

Classical Organic Synthesis Approaches

Traditional methods for synthesizing 4-Methoxy-3-methylphenylacetic acid primarily rely on established organic reactions, often involving multiple steps and the use of well-known reagents.

Precursor-Based Synthesis Strategies

A common and straightforward approach involves the hydrolysis of a corresponding nitrile precursor. For instance, the synthesis can be achieved by hydrolyzing 4-methoxy-3-methylbenzyl cyanide. This reaction is typically carried out under acidic conditions, for example, by heating the nitrile in the presence of a strong acid like sulfuric acid. The nitrile group is converted to a carboxylic acid group, yielding the desired product. This method is often favored for its simplicity and the availability of the starting materials. google.com

Another precursor-based strategy starts from a correspondingly substituted acetophenone. For example, 4-methoxyacetophenone can be converted to p-methoxyphenylacetic acid through a series of reactions. google.com While this example yields a related analogue, the principle can be adapted by starting with 4-methoxy-3-methylacetophenone.

The table below summarizes some precursor-based synthetic routes.

| Starting Material | Key Transformation | Reagents |

| 4-Methoxy-3-methylbenzyl cyanide | Nitrile Hydrolysis | Sulfuric acid, Water |

| 4-Methoxy-3-methylacetophenone | Willgerodt-Kindler Reaction followed by Hydrolysis | Sulfur, Morpholine, then Acid/Base |

Derivatization from Related Phenylacetic Acid Analogues

It is also conceivable to synthesize this compound through the derivatization of other phenylacetic acid analogues. For instance, one could envision a synthesis starting from a hydroxyphenylacetic acid derivative, where the hydroxyl group is subsequently methylated. While direct examples for the target molecule are not prevalent in the provided search results, the synthesis of 4-methoxyphenylacetic acid from 4-hydroxyphenylacetic acid using a methylating agent like dimethyl sulfate (B86663) is a known transformation. chemicalbook.com This suggests that a similar strategy could be employed if a suitable di-substituted precursor, such as 3-methyl-4-hydroxyphenylacetic acid, were available.

Modern Catalytic Methods in Synthesis

To enhance efficiency, selectivity, and sustainability, modern catalytic methods are increasingly being explored for the synthesis of complex organic molecules, including this compound.

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions offer powerful tools for constructing the carbon skeleton of the target molecule. For example, a palladium-catalyzed Suzuki coupling reaction could potentially be employed. nih.gov This might involve coupling a suitable boronic acid derivative with a halo-substituted precursor. While a direct application for the synthesis of this compound is not detailed in the provided results, the general applicability of such methods in organic synthesis is well-established. nih.gov

Organocatalytic Approaches, e.g., Amidine Derivative-Catalyzed Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a significant area in synthetic chemistry. chiba-u.jp While specific applications of amidine derivative-catalyzed reactions for the synthesis of this compound were not found, the field of organocatalysis offers various strategies that could be adapted. For instance, organocatalytic methods have been successfully used for the synthesis of optically active aryllactic acid derivatives, which share structural similarities with phenylacetic acids. researchgate.net

Biocatalytic Synthesis and Biotransformations

The use of enzymes, or whole microbial cells, as catalysts offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysis can be particularly advantageous for producing chiral compounds with high enantiomeric purity.

While specific biocatalytic routes to this compound are not explicitly detailed, the enzymatic reduction of ketones to chiral alcohols is a well-established industrial process. nih.gov A hypothetical biocatalytic route could involve the enzymatic oxidation of a corresponding alcohol or aldehyde precursor. Furthermore, some organisms, like Aspergillus niger, have been reported to produce the related compound 4-methoxyphenylacetic acid, suggesting that microbial metabolic pathways could potentially be engineered or screened for the production of the target molecule. nih.gov

Compound Names

Enzymatic Routes for Carboxylic Acid Formation

The enzymatic synthesis of carboxylic acids often leverages the hydrolytic capabilities of specific enzymes, providing a green alternative to harsh chemical methods. researchgate.net A primary route for the formation of phenylacetic acid derivatives is through the enzymatic hydrolysis of the corresponding nitrile precursor.

Two main enzymatic pathways are recognized for the conversion of nitriles into carboxylic acids. researchgate.net The most direct route involves the use of nitrilases (EC 3.5.5.1), which catalyze the hydrolysis of a nitrile directly to the corresponding carboxylic acid and ammonia (B1221849) in a single step. researchgate.netresearchgate.net This method is valued for its simplicity and efficiency.

An alternative, two-step pathway involves the sequential action of two different enzymes. researchgate.net First, a nitrile hydratase converts the nitrile into an amide intermediate. Subsequently, an amidase hydrolyzes the amide to produce the final carboxylic acid. researchgate.net This two-stage process has been successfully employed in various industrial applications for the synthesis of compounds like acrylamide (B121943) and acrylic acid. researchgate.net

For the specific synthesis of this compound, these enzymatic routes would start from 2-(4-methoxy-3-methylphenyl)acetonitrile. The application of a suitable nitrilase or a combination of nitrile hydratase and amidase could yield the desired carboxylic acid under mild, aqueous conditions.

Table 1: Enzymatic Pathways for Carboxylic Acid Synthesis from Nitriles

| Enzyme(s) | Reaction Pathway | Substrate Example | Product Example |

| Nitrilase | One-step hydrolysis | 2-(4-methoxy-3-methylphenyl)acetonitrile | This compound |

| Nitrile Hydratase & Amidase | Two-step hydrolysis | 2-(4-methoxy-3-methylphenyl)acetonitrile | This compound |

Microbial Transformations Involving Related Structures

Microbial transformation utilizes whole microorganisms as biocatalysts to perform specific chemical modifications on a substrate. nih.gov This technique is particularly useful for introducing functional groups onto complex molecules in a highly selective manner, which can be challenging to achieve through conventional chemistry. nih.gov

While specific microbial production of this compound is not extensively documented, the transformation of structurally related aromatic compounds by various microorganisms is well-established. Anaerobic microbes, for instance, are known to catabolize methoxylated aromatic compounds, which are naturally abundant as components of lignin (B12514952). researchgate.net

The transformation of toluene (B28343) and xylene, which share the methyl-substituted benzene (B151609) ring structure, has been observed in several microbial species. Mixed methanogenic cultures can anaerobically transform toluene, with pathways involving initial oxidation of the methyl group or hydroxylation of the aromatic ring. researchgate.net Aerobic degradation pathways in bacteria such as Alcaligenes sp. and Enterobacter aerogenes also proceed via oxidation to form intermediates like substituted catechols. scispace.com

Based on these known microbial activities, a potential route for the biosynthesis of this compound could involve the microbial oxidation of a suitable precursor, such as 4-methoxy-3-methyltoluene. A microorganism capable of selectively oxidizing the methyl group of the tolyl moiety to a carboxylic acid function would be required. Fungi like Aspergillus niger are noted for their versatility in biotransformation and could be candidate organisms for such a reaction. nih.gov

Table 2: Examples of Microbial Transformations of Related Aromatic Compounds

| Microorganism/Culture | Substrate Type | Transformation Type | Potential Relevance |

| Mixed Methanogenic Cultures | Toluene | Methyl group oxidation, Ring hydroxylation | Model for the oxidation of a methyl-substituted aromatic ring. researchgate.net |

| Alcaligenes sp. | Toluene, Xylene | Aerobic degradation, Structural transformation | Demonstrates the ability to modify methylbenzenes. scispace.com |

| Anaerobic Bacteria/Archaea | Methoxylated Aromatic Compounds | O-demethylation, Ring reduction | Catabolism of methoxy-substituted aromatic structures. researchgate.net |

| Aspergillus niger | Various Xenobiotics | Functional group introduction | A versatile biocatalyst for targeted oxidation reactions. nih.gov |

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of chemical reactions to create efficient and highly selective processes. nih.gov This approach is particularly powerful for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.govmanchester.ac.uk

A key application of this strategy is the enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively acts on one enantiomer, allowing for the separation of the two. Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective hydrolysis of racemic esters. manchester.ac.ukgoogle.com

A relevant example is the patented process for the preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, a close structural analog. google.comgoogleapis.com This method employs a lipase (B570770) from Serratia marcescens or Candida cylindrecea to perform an enantioselective hydrolysis of the racemic starting material. google.comgoogleapis.com This enzymatic resolution step is the key to achieving a product with high enantiomeric excess. google.com

Such a chemoenzymatic strategy could be adapted for the stereoselective synthesis of chiral derivatives of this compound. For instance, a chemical synthesis could be used to produce a racemic ester precursor, followed by a lipase-catalyzed resolution to isolate the desired stereoisomer of the corresponding acid or alcohol, which could then be chemically converted to the final product. This combination allows for the synthesis of complex chiral molecules with a high degree of stereocontrol. nih.gov

Table 3: Chemoenzymatic Strategy for Stereoselective Synthesis

| Strategy | Enzymatic Step | Chemical Step | Substrate Example | Product Example |

| Kinetic Resolution | Enantioselective hydrolysis of a racemic ester by lipase. google.com | Synthesis of racemic precursor; separation of products. | Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. google.com | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. google.com |

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3 Methylphenylacetic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Methoxy-3-methylphenylacetic acid is highly activated towards electrophilic aromatic substitution due to the presence of the strongly activating methoxy (B1213986) group (an ortho-, para-director) and the weakly activating methyl group (also an ortho-, para-director). The directing effects of these substituents determine the regioselectivity of these reactions. The methoxy group, being a stronger activating group, will primarily direct incoming electrophiles to the positions ortho and para to it.

A notable example of electrophilic aromatic substitution on a closely related substrate is the regioselective bromination of 4-methoxyphenylacetic acid. In this reaction, treatment with bromine in acetic acid leads to the selective introduction of a bromine atom at the position ortho to the activating methoxy group, yielding 2-bromo-4-methoxyphenylacetic acid in high yield. organic-chemistry.org A similar outcome would be expected for this compound, with the electrophile preferentially substituting at the position ortho to the methoxy group and meta to the methyl group.

Typical electrophilic aromatic substitution reactions for this compound would include nitration and Friedel-Crafts acylation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield the corresponding nitro derivative. masterorganicchemistry.com Friedel-Crafts acylation, employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, would introduce an acyl group onto the aromatic ring. organic-chemistry.orgsigmaaldrich.comyoutube.commasterorganicchemistry.com The precise regioselectivity in these reactions would be dictated by the powerful directing effect of the methoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/CH₃COOH | 2-Bromo-4-methoxy-3-methylphenylacetic acid |

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-3-methyl-2-nitrophenylacetic acid |

Nucleophilic Acyl Substitution Reactions, e.g., Amidation

The carboxylic acid functionality of this compound is susceptible to nucleophilic acyl substitution reactions. A prominent example is amidation, the formation of an amide bond through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group.

Common methods for amidation involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, direct condensation of carboxylic acids with amines can be achieved using reagents like titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nist.gov This method has been shown to be effective for a wide range of substrates, with minimal racemization for chiral compounds. nist.gov Another approach involves the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can mediate the direct amidation of carboxylic acids with amines in solvents like acetonitrile. masterorganicchemistry.com

The reaction proceeds through the formation of a reactive intermediate where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack of the amine nucleophile at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of the amide and the elimination of the leaving group.

Table 2: General Conditions for Amidation of Carboxylic Acids

| Method | Reagents | Solvent | Temperature (°C) |

|---|---|---|---|

| Titanium(IV) Chloride mediated | TiCl₄, Pyridine | Pyridine | 85 |

Oxidative Transformations and Pathways

The structural motifs within this compound present several sites for oxidative transformations. The activated aromatic ring and the benzylic methylene (B1212753) group are particularly susceptible to oxidation.

A kinetic study on the oxidation of the closely related 4-methoxyphenylacetic acid by potassium 12-tungstocobalt(III)ate has shown that the reaction proceeds via a rate-determining electron transfer, followed by a rapid decarboxylation to yield a 4-methoxybenzyl radical. nih.gov This indicates that under certain oxidative conditions, this compound could undergo oxidative decarboxylation. The study also revealed that the ionized carboxylate form of the acid reacts significantly faster than the neutral carboxylic acid. nih.gov

Furthermore, the benzylic position is prone to oxidation. For instance, the oxidation of 4-methoxymandelic acid, a related compound with a hydroxyl group at the benzylic position, by lignin (B12514952) peroxidase has been reported to yield anisaldehyde. nih.gov While this compound lacks the benzylic hydroxyl, strong oxidizing agents could potentially lead to the formation of a ketone at the benzylic position or even cleavage of the C-C bond. The oxidative cleavage of olefins to carboxylic acids is a well-established transformation, and similar principles could apply to the side chain of this compound under harsh conditions. mdpi.comnih.gov

Reductive Transformations and Pathways

The carboxylic acid group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. organic-chemistry.orgresearchgate.netnih.govresearchgate.net The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. organic-chemistry.orgresearchgate.netwikipedia.org The reduction of phenylacetic acid to 2-phenylethanol (B73330) using LiAlH₄ proceeds in good yield, demonstrating the feasibility of this reaction for this class of compounds. wikipedia.org

Borane (B79455) (BH₃) and its complexes, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and often more chemoselective reagents for the reduction of carboxylic acids to alcohols. researchgate.net These reagents can be particularly useful when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule. organic-chemistry.org Recent studies have highlighted the use of borane catalysis for the mild and chemoselective reduction of carboxylic acids, tolerating a wide range of other functional groups. organic-chemistry.orgwikipedia.org

Table 3: Common Reducing Agents for Carboxylic Acids

| Reagent | Product | Typical Solvents |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Diethyl ether, THF |

Acid-Base Equilibria and Proton Transfer Dynamics

The proton transfer dynamics are fundamental to many of its reactions, including nucleophilic acyl substitution and certain oxidative processes where the reactivity of the carboxylate anion differs significantly from the protonated acid. nih.gov The pH of the reaction medium can therefore be a critical parameter in controlling the outcome of reactions involving this compound. nih.gov

Table 4: pKa Values of Related Phenylacetic Acids in Water

| Compound | pKa |

|---|---|

| Phenylacetic acid | 4.31 nist.gov |

| 4-Methoxyphenylacetic acid | Estimated to be slightly higher than 4.31 |

Intramolecular Rearrangements and Cyclizations of Derivatives

Derivatives of this compound can undergo intramolecular rearrangements and cyclizations to form new ring systems. A particularly relevant transformation is the intramolecular Friedel-Crafts acylation of the corresponding acyl chloride to form an indanone. This reaction, often promoted by a strong Lewis acid like aluminum chloride or a Brønsted acid like polyphosphoric acid, involves the acylation of the activated aromatic ring by the electrophilic acyl chloride group.

The synthesis of 1-indanones from 3-arylpropionic acids is a well-established method. nih.gov For this compound, conversion to its acyl chloride followed by treatment with a suitable catalyst would be expected to lead to the formation of a substituted indanone. The regioselectivity of this cyclization would favor the formation of a six-membered transition state leading to the indanone fused to the benzene ring. Specifically, the cyclization would likely occur at the position ortho to the activating methoxy group, resulting in the formation of 4-methoxy-7-methyl-1-indanone. Such indanone frameworks are important structural motifs in various biologically active molecules. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The kinetics and thermodynamics of reactions involving this compound provide quantitative insights into its reactivity. While specific data for this compound are scarce, studies on related phenylacetic acids offer valuable information.

The esterification of phenylacetic acid with p-cresol (B1678582) has been studied, and the kinetics were modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. pearson.com The reaction was found to be significantly faster under microwave irradiation compared to conventional heating. pearson.com Another study on the phase-transfer catalyzed esterification of a substituted phenylacetic acid determined the activation energies for the reaction, providing insight into the temperature dependence of the reaction rate. uni.lu

A kinetic study of the oxidation of 4-methoxyphenylacetic acid provided rate constants for the reaction with both the protonated acid and the deprotonated carboxylate, highlighting the significant rate enhancement upon deprotonation. nih.gov The thermodynamics of the direct amidation of carboxylic acids, including phenylacetic acid, under hydrothermal conditions have also been investigated, revealing that the reaction can proceed to high yields and suggesting a feasible pathway for amide bond formation. scbt.com

Table 5: Kinetic and Thermodynamic Data for Reactions of Related Phenylacetic Acids

| Reaction | Compound | Key Finding | Reference |

|---|---|---|---|

| Esterification | Phenylacetic acid | LHHW kinetic model applied; microwave acceleration observed. | pearson.com |

| Esterification | Substituted Phenylacetic Acid | Activation energies for phase-transfer catalysis determined. | uni.lu |

| Oxidation | 4-Methoxyphenylacetic acid | Rate constants for reaction with acid and carboxylate determined. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Methoxy 3 Methylphenylacetic Acid and Its Derivatives

Elucidation of Structural Features Influencing Biological Interactions

The biological activity of phenylacetic acid derivatives is intrinsically linked to several key structural components: the carboxylic acid group, the phenyl ring, and the pattern of substitution on that ring. The carboxylic acid moiety is often essential for activity, as it can act as a key binding group, forming ionic interactions or hydrogen bonds with residues in a biological target's active site. For instance, in the context of aldose reductase inhibitors, a class of drugs investigated for diabetic complications, the carboxylate group is known to interact with key residues like Tyr48, His110, and Trp111 in the enzyme's active site. nih.gov

Impact of Substituent Modifications on Molecular Functionality

Systematic modification of substituents on the phenylacetic acid core is a common strategy to probe and enhance molecular functionality. Studies on various series of phenylacetic acid derivatives have demonstrated the profound impact of these modifications.

For example, in a series of phenylacetic acid derivatives investigated as aldose reductase inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for inhibitory activity. researchgate.net The introduction of electron-withdrawing groups, such as a fluorine atom, was shown to increase inhibitory potency. researchgate.net This suggests that modulating the electronic properties of the phenyl ring is a key factor in optimizing the biological activity of these compounds.

In a different context, the introduction of two methoxy (B1213986) groups on the benzene (B151609) ring of certain phenylacetic acid derivatives led to less active compounds, whereas methyl substitution resulted in more active compounds. researchgate.net This highlights that the interplay between electronic effects and steric factors is complex and highly dependent on the specific biological target.

A summary of the impact of various substituents on the aldose reductase inhibitory activity of a series of phenylacetic acid derivatives is presented in the table below.

| Compound ID | R1 | R2 | R3 | IC50 (µM) |

| 1 | H | H | H | >100 |

| 2 | 4-F | H | H | 12.5 |

| 3 | 3-Cl | 4-F | H | 3.2 |

| 4 | 3-CH3 | 4-F | H | 5.1 |

| 5 | 3,4-di-F | H | H | 8.7 |

| Data is hypothetical and for illustrative purposes based on general SAR principles for this class of compounds. |

Conformational Analysis and Theoretical Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For flexible molecules like 4-Methoxy-3-methylphenylacetic acid, which has several rotatable bonds, understanding the preferred conformations is key to elucidating its bioactive form.

Theoretical and spectroscopic studies on phenylacetic acid and its analogs have shown that these molecules exist in a conformational equilibrium. researchgate.netnih.gov The most stable conformations are often stabilized by hyperconjugative effects. researchgate.net For phenylacetic acid itself, the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational feature.

In a study on alpha-methoxy phenylacetic acid, a related compound, rotational spectroscopy revealed the presence of five distinct conformers in the gas phase. nih.gov The stabilization of these different conformers was attributed to a subtle balance of non-covalent interactions within the molecule. nih.gov This highlights the conformational flexibility of phenylacetic acid derivatives and the importance of considering multiple conformations when studying their biological activity. Identifying the specific conformation that binds to a target—the bioactive conformation—is a primary goal of these studies and is often pursued through a combination of experimental techniques and computational modeling. acs.org

Modulation of Physicochemical Properties for Research Applications (e.g., ADME parameters)

The journey of a compound from administration to its site of action and subsequent elimination from the body is governed by its physicochemical properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Modifying the structure of a lead compound like this compound can significantly alter its ADME profile, which is a critical aspect of drug development. nih.govyoutube.com

Key physicochemical properties that are often optimized include lipophilicity (logP/logD), solubility, and metabolic stability. For instance, the introduction of polar groups can increase aqueous solubility, which is often beneficial for absorption. Conversely, increasing lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins, which can reduce the concentration of the free, active drug. youtube.com

Predicted ADME Properties for Phenylacetic Acid Derivatives

| Compound | LogP | Water Solubility (mg/mL) | Polar Surface Area (Ų) |

|---|---|---|---|

| Phenylacetic acid | 1.72 | 3.61 | 37.3 |

| 4-Methoxyphenylacetic acid | 1.4 | 18 | 46.5 |

| This compound | 1.9 | N/A | 46.5 |

Data sourced from PubChem and DrugBank. N/A indicates data not available. drugbank.com

Stereochemical Considerations and Enantioselectivity in SAR Studies

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit significantly different potencies, efficacies, and even different types of activity. nih.gov While this compound itself is not chiral, derivatives can be made chiral by introducing a substituent at the α-position of the acetic acid side chain.

The enantioselective synthesis of such α-substituted phenylacetic acids is an area of active research, as it allows for the preparation of individual enantiomers for biological evaluation. researchgate.net Studies have shown that for many biologically active compounds, one enantiomer is significantly more active than the other. This is because the stereochemical arrangement of atoms in the chiral center can lead to a better fit with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket.

For example, in the alkylation of phenylacetic acid, the use of a chiral lithium amide as a non-covalent stereodirecting agent has been shown to produce α-alkylated products with high enantioselectivity. researchgate.net This provides a route to access enantiomerically enriched derivatives of compounds like this compound for detailed SAR studies. Such studies are essential to determine if a particular stereoisomer is responsible for the desired biological effect, which is a critical consideration in the development of safe and effective drugs.

Computational Chemistry and Molecular Modeling of 4 Methoxy 3 Methylphenylacetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the behavior of electrons within a molecule, providing a deep understanding of its structure and reactivity. For 4-Methoxy-3-methylphenylacetic acid, these calculations are instrumental in elucidating its electronic characteristics and predicting its spectroscopic behavior.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of a molecule dictates its chemical behavior. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry and the distribution of electrons. nih.govrsc.org Key aspects of the electronic structure include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A larger gap suggests higher stability and lower reactivity. semanticscholar.org

For this compound, the HOMO is typically localized on the electron-rich phenyl ring, influenced by the electron-donating methoxy (B1213986) and methyl groups, while the LUMO is often centered on the carboxylic acid moiety and the aromatic ring. Analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents the type of data typically generated from DFT/B3LYP calculations. The values are illustrative and serve to demonstrate the outputs of such computational analyses.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. semanticscholar.org |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By computing vibrational frequencies and nuclear magnetic shieldings, theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be generated. researchgate.net These theoretical spectra are invaluable for interpreting and assigning experimental results.

DFT methods can predict the vibrational frequencies corresponding to specific molecular motions, such as the C=O stretch of the carboxylic acid, the C-O stretch of the methoxy group, and various C-H and aromatic ring vibrations. researchgate.net While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement with experimental FT-IR spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgscielo.org.za Comparing these predicted shifts with experimental data helps to confirm the molecular structure and assign specific peaks to individual atoms within the this compound molecule. scielo.org.za

Table 2: Comparison of Selected Experimental and Theoretically Predicted Spectroscopic Data This table correlates known experimental data with the types of values predicted by computational methods.

| Spectroscopic Feature | Typical Experimental Value (cm⁻¹) | Computational Method | Significance |

|---|---|---|---|

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | DFT Frequency Calculation | Confirms the presence and environment of the carbonyl group. |

| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | DFT Frequency Calculation | Characteristic vibrations of the phenyl ring structure. scielo.org.za |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ (asymmetric) | DFT Frequency Calculation | Identifies the methoxy ether linkage. scielo.org.za |

Molecular Dynamics Simulations of Compound Interactions

While quantum mechanics provides a static, time-independent picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic evolution over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound would behave in a realistic environment, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.gov

These simulations are crucial for understanding how the compound interacts with its surroundings. For instance, an MD simulation can model the solvation of this compound in water, showing the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This provides insight into its solubility and transport properties. nih.gov In the context of drug discovery, MD simulations can be used to study the stability of the compound when bound to a protein's active site, assessing the flexibility of the complex and the lifetime of key interactions like hydrogen bonds and hydrophobic contacts. nih.govacs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. coe.eduumn.edu For a molecule like this compound, this can be applied to understand its synthesis or its metabolic degradation.

For example, a common synthesis route for phenylacetic acids involves the hydrolysis of a corresponding benzyl (B1604629) cyanide. DFT calculations can model this reaction, elucidating whether it proceeds through a stepwise or concerted mechanism and identifying the rate-limiting step by calculating the energy of the transition state. mdpi.com This detailed mechanistic understanding allows for the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and reduce byproducts. umn.edu

Structure-Based Design and Virtual Screening Applications for Derivatives

Given that phenylacetic acid derivatives are scaffolds for important drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a prime candidate for structure-based drug design and the development of novel derivatives. researchgate.net Computational techniques like virtual screening and molecular docking are central to this process. nih.govnih.gov

Structure-based design begins with the three-dimensional structure of a biological target, such as an enzyme like cyclooxygenase (COX). nih.govprismbiolab.com Using this structure, derivatives of this compound can be designed in silico by modifying its functional groups. These virtual derivatives can then be docked into the enzyme's active site to predict their binding orientation and estimate their binding affinity. This process allows for the rapid evaluation of thousands or even millions of potential compounds, prioritizing a smaller, more promising set for actual synthesis and experimental testing. nih.gov This computational pre-screening significantly accelerates the drug discovery pipeline, saving time and resources in the search for more potent and selective therapeutic agents. lifechemicals.com

Advanced Analytical Techniques for Characterization and Detection in Research Contexts

Chromatographic Separation Methods

Chromatography is a cornerstone for the separation and analysis of 4-Methoxy-3-methylphenylacetic acid from complex mixtures. Various chromatographic techniques are employed to ensure high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. nih.gov The development of a robust HPLC method involves the careful optimization of several parameters to achieve the desired separation and sensitivity.

A typical HPLC method for this compound utilizes a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govresearchgate.net The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. For acidic compounds like this compound, a mobile phase with a pH between 3 and 4 is often advisable. sigmaaldrich.com

Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to ensure the efficient elution of the compound and to separate it from impurities. mdpi.com Optimization of the gradient profile, flow rate, and column temperature is crucial for achieving sharp peaks and good resolution. researchgate.netmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. sigmaaldrich.com For enhanced sensitivity and specificity, a mass spectrometer (MS) or a photodiode array (PDA) detector can be coupled with the HPLC system. sigmaaldrich.commdpi.com

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |

| Gradient | 0-25 min, 30-70% B; 25-30 min, 70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. This method is particularly useful for identifying and quantifying the compound in complex matrices. nih.gov For GC-MS analysis, the compound often requires derivatization to increase its volatility and thermal stability. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. nih.gov For instance, the NIST Mass Spectrometry Data Center reports a top peak at m/z 135 for this compound. nih.gov Quantitative analysis can be performed by integrating the area of a specific ion peak and comparing it to a calibration curve prepared with known concentrations of the standard.

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

| NIST Number | 134998 | nih.gov |

| Library | mainlib | nih.gov |

| m/z Top Peak | 135 | nih.gov |

| m/z 2nd Highest | 180 | nih.gov |

| m/z 3rd Highest | 91 | nih.gov |

Chiral Chromatography for Stereoisomer Analysis

While this compound itself is not chiral, derivatives or related compounds may possess stereoisomers. Chiral chromatography is the method of choice for the separation and analysis of enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation.

The development of a chiral chromatography method involves selecting an appropriate CSP and mobile phase to achieve enantiomeric resolution. Polysaccharide-based CSPs are commonly used for this purpose. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase solvent system, is critical for achieving optimal separation. The detection is typically done using a UV detector or a mass spectrometer. The ability to separate and quantify stereoisomers is crucial in pharmaceutical research, as different enantiomers of a drug can have different pharmacological activities and toxicities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Applications for Compound Confirmation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the structure of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons of the acetic acid side chain, the methyl (-CH3) protons on the aromatic ring, and the methoxy (B1213986) (-OCH3) protons. hmdb.cachemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals are all used to confirm the structure.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons, the methylene carbon, the methyl carbon, and the methoxy carbon. chemicalbook.comchemicalbook.comhmdb.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 110 - 135 |

| Methylene (-CH₂) | ~3.6 | ~40 |

| Methyl (-CH₃) | ~2.2 | ~16 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Carboxyl (-COOH) | >10 | >170 |

Note: These are approximate predicted values and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Complex Mixture Analysis and Conformation Studies

In addition to basic 1D NMR, advanced NMR techniques are employed for the analysis of this compound in complex mixtures and for studying its conformation. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all the proton and carbon signals, especially in complex spectra where signals may overlap. nih.gov These techniques reveal correlations between different nuclei, providing a detailed picture of the molecular structure.

For analyzing complex mixtures, techniques like diffusion-ordered spectroscopy (DOSY) can be used to separate the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk Furthermore, advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the spatial proximity of different protons in the molecule, providing insights into its three-dimensional conformation in solution. ipb.pt These advanced techniques are crucial for understanding the behavior of this compound in various environments and for its detailed characterization in complex research contexts. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling

Mass spectrometry stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for molecular identification and structural elucidation.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound, with a molecular formula of C₁₀H₁₂O₃, HRMS provides an exact mass measurement that serves as a definitive identifier. nih.govscbt.com The experimentally determined monoisotopic mass aligns precisely with its theoretical value, confirming the compound's elemental formula. nih.govuni.lu

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₃ | nih.gov |

| Theoretical Monoisotopic Mass | 180.07864 Da | nih.gov |

| Experimentally Determined Mass | 180.078644241 Da | nih.gov |

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting fragment ions produce a characteristic pattern that helps to elucidate the molecule's structure. In the analysis of this compound, the molecular ion ([M]⁺) at an m/z of 180 is subjected to fragmentation. nih.gov The most abundant fragment ion is typically observed at m/z 135. nih.gov This major fragment corresponds to the loss of the carboxylic acid group (-COOH), a common fragmentation pathway for such acids. Other significant fragments can also be observed, providing further structural confirmation. nih.gov

Advanced computational tools can predict the collision cross-section (CCS) for different adducts of the molecule, which is a measure of its shape in the gas phase and provides another layer of identification.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 181.08592 | 136.1 | uni.lu |

| [M-H]⁻ | 179.07136 | 139.0 | uni.lu |

| [M+Na]⁺ | 203.06786 | 144.5 | uni.lu |

| [M+K]⁺ | 219.04180 | 143.0 | uni.lu |

| [M+NH₄]⁺ | 198.11246 | 155.9 | uni.lu |

Spectroscopic Methods (FT-IR, UV-Vis) for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for characterizing the functional groups and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the various functional groups within the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components. While specific spectra are available in databases, the expected vibrational modes can be summarized. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | ~2500-3300 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Ether | C-O-C stretch (asymmetric) | ~1230-1270 |

| Alkyl | C-H stretch | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the substituted benzene (B151609) ring and the carbonyl group of the carboxylic acid—are responsible for its UV absorption. The analysis of related aromatic compounds suggests the presence of specific electronic transitions. researchgate.net

| Transition | Associated Chromophore | Description |

|---|---|---|

| π → π | Aromatic Ring | High-intensity transitions characteristic of the benzene ring's conjugated pi system. |

| n → π | Carbonyl Group (C=O) | Lower-intensity transition involving the non-bonding electrons on the oxygen atom. |

Biological Interactions and Mechanisms of Action Excluding Pharmacological Dosing

Investigation of Metabolic Pathways

There is a notable lack of direct research on the metabolic pathways of 4-Methoxy-3-methylphenylacetic acid in biological systems. However, insights can be drawn from studies on structurally similar compounds.

Biotransformation Processes in Biological Systems

Specific studies detailing the biotransformation of this compound are not present in the current body of scientific literature. The metabolism of aromatic carboxylic acids typically involves processes such as hydroxylation of the aromatic ring and conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.

For instance, the related compound 4-methoxyphenylacetic acid has been identified as a metabolite in plants and the fungus Aspergillus niger. nih.govhmdb.ca This suggests that organisms possess the enzymatic machinery to process such structures. Another related compound, 3-methylphenylacetic acid, is recognized as a secondary metabolite. hmdb.ca While these findings point to the likelihood of this compound being metabolized, the exact enzymatic processes and resulting metabolites remain uninvestigated.

Enzyme Inhibition and Activation Studies, e.g., Hydroxylases

There is no direct evidence from the reviewed literature to suggest that this compound is an inhibitor or activator of hydroxylases or other specific enzymes. The potential for this compound to interact with enzymes can be inferred from its use as a building block for pharmacologically active agents, but dedicated enzyme inhibition or activation studies have not been published. chemimpex.com

Molecular Target Identification and Binding Modes

The specific molecular targets of this compound have not been identified in the available research. Computational docking studies, which are often used to predict the binding of small molecules to protein targets, have not been reported for this compound. Therefore, its binding modes with any potential biological receptors or enzymes are currently unknown.

Role as a Precursor or Metabolite in Natural Systems and Extracts

While there is no direct evidence of this compound occurring naturally as a precursor or metabolite, the presence of structurally similar compounds in nature has been documented. As previously mentioned, 4-methoxyphenylacetic acid is a known metabolite in the fungus Aspergillus niger and in plants like Sargentodoxa cuneata. nih.gov Furthermore, 3-methoxyphenylacetic acid has been identified as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani AG-3 TB. mdpi.com These examples suggest that phenylacetic acid derivatives with methoxy (B1213986) and methyl substitutions can be part of the metabolic landscape of various organisms.

Table 1: Occurrence of Related Phenylacetic Acid Derivatives in Natural Systems

| Compound | Organism/Source | Role | Reference |

| 4-Methoxyphenylacetic acid | Aspergillus niger, Sargentodoxa cuneata | Metabolite | nih.gov |

| 3-Methylphenylacetic acid | General | Secondary Metabolite | hmdb.ca |

| 3-Methoxyphenylacetic acid | Rhizoctonia solani AG-3 TB | Phytotoxin | mdpi.com |

Influence on Biochemical Signaling Pathways (Conceptual Studies)

There are no conceptual or experimental studies in the reviewed literature that investigate the influence of this compound on biochemical signaling pathways. Its utility as an intermediate for anti-inflammatory drugs suggests a potential, indirect link to signaling cascades involved in inflammation, but this remains speculative without direct research. chemimpex.com

Compound Names Mentioned in this Article

Applications of 4 Methoxy 3 Methylphenylacetic Acid and Its Research Derived Analogues

Intermediate in Advanced Organic Synthesis

The unique structure of 4-methoxy-3-methylphenylacetic acid makes it a versatile intermediate in advanced organic synthesis. chemimpex.com Its favorable reactivity profile allows for straightforward incorporation into a variety of chemical reactions, positioning it as a preferred choice for researchers. chemimpex.com

Development of Novel Chemical Entities

This compound serves as a crucial starting material or intermediate in the synthesis of new and diverse pharmaceuticals. chemimpex.com Its structure is particularly valuable in the development of novel compounds being investigated for potential therapeutic effects. chemimpex.com The presence of the methoxy (B1213986) and methyl substituents can influence the biological activity of the resulting molecules, making it a point of interest for medicinal chemistry applications. cymitquimica.com Researchers utilize it to create innovative compounds, especially in the pursuit of new anti-inflammatory and analgesic agents. chemimpex.com

Building Block for Complex Molecule Construction

As a building block, this compound facilitates the streamlined construction of more complex organic molecules. chemimpex.com Its ability to be integrated into larger structures simplifies synthetic pathways, providing an efficient route to desired products. chemimpex.com This adaptability is a key reason for its use in both academic and industrial research settings, where it contributes to the creation of larger, intricate molecular architectures. cymitquimica.comchemimpex.com

Research Probes in Biochemical Studies

In the field of biochemistry, this compound is utilized as a research probe. It plays a role in the study of metabolic pathways, offering scientists insights into the biological effects of related compounds. chemimpex.com Its application extends to proteomics research, where it can be used as a tool to investigate protein structure and function. scbt.com

Standards in Analytical Chemistry Research

The compound is also employed as a standard in analytical chemistry. chemimpex.com Specifically, it is used as a reference standard in chromatographic techniques. chemimpex.com This application is vital for researchers needing to achieve accurate and reliable analysis of complex chemical mixtures, ensuring the quality and precision of their results. chemimpex.comchemimpex.com

Material Science Research Applications, e.g., Polymer and Resin Development

Within material science, this compound is explored for its potential in creating new materials. chemimpex.com Research applications include its use in the development of polymers and resins with specific, desirable properties such as enhanced thermal stability and improved chemical resistance. chemimpex.com

Summary of Research Applications

| Application Area | Specific Use | Source(s) |

| Organic Synthesis | Intermediate for pharmaceuticals; Building block for complex molecules. | chemimpex.com, cymitquimica.com |

| Biochemical Research | Research probe for studying metabolic pathways; Tool in proteomics. | chemimpex.com, scbt.com |

| Analytical Chemistry | Reference standard in chromatography for analyzing complex mixtures. | chemimpex.com |

| Material Science | Development of new polymers and resins with improved properties. | chemimpex.com |

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for 4-Methoxy-3-methylphenylacetic acid in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact and inhalation. Perform operations in a fume hood with local exhaust ventilation .

- Storage : Store in airtight, light-protected glass containers at room temperature (preferably cool and dry). Keep away from strong oxidizers, acids, and bases due to incompatibility risks .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques : Use HPLC for purity assessment (>98% threshold) and NMR (e.g., H/C) for structural confirmation. Mass spectrometry (MS) can validate molecular weight .

- Solubility Testing : Prepare stock solutions in DMSO (e.g., 100 mg/mL) and validate solubility under ultrasonic agitation to ensure homogeneity .

Q. What are the critical first-aid measures for accidental exposure to this compound?

- Methodological Answer :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin/Eye Contact : Rinse with water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Do not induce vomiting; seek immediate medical attention.

- Note: Toxicological data gaps require assuming precautionary measures based on structural analogs .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to identify degradation thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., methoxy or methyl derivatives) under high-temperature conditions .

- Mitigation : Avoid temperatures >100°C and moisture exposure during synthesis or storage .

Q. How can contradictions in reported stability data for phenylacetic acid derivatives under varying pH conditions be resolved?

- Methodological Answer :

- Controlled pH Studies : Conduct parallel experiments in buffered solutions (pH 2–12) to assess hydrolysis rates. Use LC-MS to track degradation products.

- Data Normalization : Standardize experimental parameters (e.g., ionic strength, temperature) to isolate pH effects. Cross-reference with structurally similar compounds like 4-hydroxy-3-methoxyphenylacetic acid .

Q. What strategies optimize synthetic yields of this compound while minimizing by-products?

- Methodological Answer :

- Catalyst Selection : Use palladium or copper catalysts for methoxy-group retention during coupling reactions.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically.

- By-Product Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol .

Q. How should researchers address data gaps in ecological impact assessments for this compound?

- Methodological Answer :

- Predictive Modeling : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN models) or bioaccumulation potential (BCFBAF).

- Extrapolation : Leverage data from analogs (e.g., 4-hydroxyphenylacetic acid) to infer soil mobility or aquatic toxicity. Validate with microcosm studies if resources permit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。